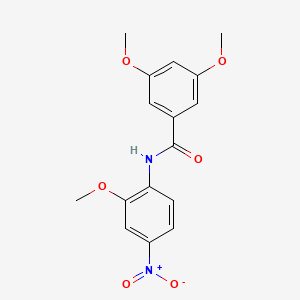

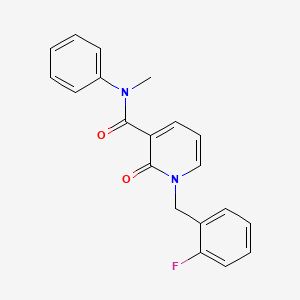

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide” is a chemical compound with the molecular formula C16H16N2O6 . It is a versatile material used in scientific research due to its unique properties and reactivity.

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

In a similar compound, the benzene rings were found to be nearly coplanar, making a dihedral angle of 4.89 (8) . An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups . In the crystal, weak C— H O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction .Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Wissenschaftliche Forschungsanwendungen

Anti-Obesity Potential

3,5-Dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide, a derivative of resveratrol, has been studied for its effects on adipogenesis. In a study by Hwang, Kim, Choi, and Choi (2014), this compound was found to suppress the differentiation of 3T3-L1 cells into adipocytes and reduced the expression of fatty acid synthase and acetyl-CoA carboxylase. It also decreased PPAR-gamma transcription activity, which suggests its potential as an anti-obesity substance (Hwang, Kim, Choi, & Choi, 2014).

Anticancer Activity

Brandes, Hoenke, Türk, Weber, Deigner, Al-Harrasi, & Csuk (2020) synthesized amorfrutins A and B starting from 3,5-Dimethoxy-benzaldehyde. These compounds showed promising selective cytotoxicity for human tumor cell lines compared to non-malignant fibroblasts, suggesting potential anticancer applications (Brandes et al., 2020).

Antimicrobial Activity

Misra and Saxena (1976) synthesized several N-substituted 2-nitro-4,5-dimethoxy-benzamides and anils of 2-amino-3-methoxy and 2-amino-4,5-dimethoxybenzoic acids. Their objective was to find potent amoebicides. However, their in vitro screening against E. histolytica showed no significant amoebicidal activity, which indicates the complexity of finding effective antimicrobial agents (Misra & Saxena, 1976).

Neuroprotective Properties

Hur, Kim, Lee, Lee, & Choi (2013) synthesized and evaluated several oxyresveratrol imine derivatives for their neuroprotective effects. They found that these compounds, including (2,4-dimethoxyphenyl)-3,5-dimethoxybenzamide, protected PC12 cells from hydrogen peroxide-induced oxidative stress. These results suggest that such compounds could be beneficial in reducing neuronal oxidative damage (Hur et al., 2013).

Corrosion Inhibition

Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso (2018) studied the effect of substituents like nitro and methoxy on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel corrosion in acidic conditions. Their results showed that methoxy substituents enhance the inhibition efficiency, indicating the potential use of such compounds in protecting metals against corrosion (Mishra et al., 2018).

Synthesis of Pharmaceutical Compounds

Jin, Chen, Zou, Shi, & Ren (2005) detailed the synthesis of Gefitinib, a cancer treatment drug, starting from a precursor that includes a dimethoxybenzamide group. This highlights the role of compounds like this compound in the synthesis of important pharmaceuticals (Jin et al., 2005).

Wirkmechanismus

While the specific mechanism of action for “3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide” is not mentioned in the retrieved papers, it is known that many amide derivatives have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic and anticancer properties .

Zukünftige Richtungen

The retrieved papers suggest that by conducting in vivo biochemical tests of effective amides, research can be carried out in different fields of application . This suggests that “3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide” could have potential applications in various fields, including drug development and material synthesis.

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-12-6-10(7-13(9-12)23-2)16(19)17-14-5-4-11(18(20)21)8-15(14)24-3/h4-9H,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSQZURFKDSKGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-8-(3-pentyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/structure/B2800839.png)

![(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2800841.png)

![8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2800842.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2800843.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2800844.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2800847.png)

![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2800855.png)